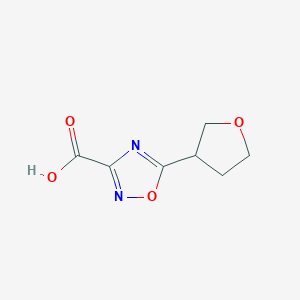

5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C7H8N2O4 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

5-(oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C7H8N2O4/c10-7(11)5-8-6(13-9-5)4-1-2-12-3-4/h4H,1-3H2,(H,10,11) |

InChI Key |

YPQKMVSHINNJMT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical Three-Step Preparation Method

A widely recognized approach to synthesize 3,5-disubstituted 1,2,4-oxadiazoles, which includes compounds structurally related to 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, involves:

- Generation of Amidoxime : Typically prepared in situ from the corresponding nitrile by reaction with hydroxylamine.

- Activation of Carboxylic Acid : Using coupling agents such as N,N′-carbonyldiimidazole (CDI) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form reactive intermediates.

- Cyclodehydration : Heating the O-acylated amidoxime intermediate to induce ring closure forming the 1,2,4-oxadiazole ring.

This method benefits from relatively mild conditions and good yields, with cyclodehydration typically performed at temperatures above 100 °C for several hours. Microwave-assisted synthesis has also been applied to accelerate this step and improve yields.

One-Pot Parallel Synthesis Using Amidoximes and Carboxylic Acids

A notable procedure involves a one-pot synthesis where amidoximes and carboxylic acids are combined in the presence of coupling agents such as EDC and HOAt (1-Hydroxy-7-azabenzotriazole) in an organic solvent like DMF (dimethylformamide). After stirring at room temperature to form the O-acylated intermediate, cyclodehydration is induced by heating (e.g., 100 °C for 3 hours). The product is then extracted and purified. This method is efficient for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles and can be adapted for oxolane-substituted derivatives.

Use of N,N′-Carbonyldiimidazole (CDI) Activation

CDI is frequently used to activate carboxylic acids in situ, facilitating the formation of O-acylamidoximes without isolating intermediates. This activation allows the subsequent cyclodehydration step to proceed smoothly under heating (e.g., 120 °C for 4 hours), yielding the oxadiazole product. This approach is advantageous due to its simplicity and the avoidance of isolating unstable intermediates. It has been successfully applied to synthesize various 1,2,4-oxadiazole derivatives, including those with complex substituents.

Tandem and One-Pot Synthetic Approaches with Alternative Activation

Recent advances include:

- Vilsmeier Reagent Activation : Activation of carboxylic acid groups using Vilsmeier reagents to facilitate amidoxime cyclization in one pot, yielding 3,5-disubstituted oxadiazoles with yields ranging from 61% to 93%.

- Gem-Dibromomethylarenes with Amidoximes : A two-component reaction yielding diaryl-substituted oxadiazoles with high yields (~90%), though with longer reaction times and complex purification.

- Superacid-Catalyzed Tandem Reactions : Using triflic acid (TfOH) to promote tandem reactions between nitroalkenes, arenes, and nitriles to form oxadiazoles rapidly (10 minutes) with excellent yields (~90%), though requiring acid-resistant substrates.

These methods offer alternative routes depending on substrate availability and desired reaction conditions.

Specific Considerations for 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic Acid

The oxolane ring (tetrahydrofuran) at the 5-position can be introduced by using a precursor such as 3-substituted oxolane carboxylic acid or its derivatives. For example, the synthesis of 5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves:

- Preparation of the oxolane-substituted carboxylic acid intermediate.

- Reaction with the amidoxime under the described coupling and cyclodehydration conditions.

- Purification to obtain the target compound with the oxolane substituent intact.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical 3-step (Amidoxime + CDI activation) | Amidoxime, CDI, DMF | Heating >100 °C, 3–4 h | 50–70% | Simple, mild, no isolation of intermediates | Moderate yield, heating required |

| One-pot EDC/HOAt coupling | Amidoxime, Carboxylic acid, EDC, HOAt, DMF | Room temp 24 h + heating 100 °C 3 h | 60–85% | Efficient, scalable, parallel synthesis | Requires coupling agents, longer reaction time |

| Vilsmeier reagent activation | Amidoxime, Carboxylic acid, Vilsmeier reagent | Room temp to heating | 61–93% | High yield, one-pot | Sensitive reagents, moderate complexity |

| Gem-dibromomethylarenes + Amidoximes | Gem-dibromomethylarenes, Amidoximes | Reflux, long time | ~90% | High yield, diverse substrates | Long reaction time, complex purification |

| Superacid-catalyzed tandem reaction | Nitroalkenes, Arenes, Nitriles, TfOH | 10 min, room temp | ~90% | Very fast, high yield | Requires acid-resistant substrates |

Research Findings and Optimization Notes

- The use of CDI for in situ activation is favored for its operational simplicity and avoidance of isolating unstable intermediates.

- Microwave-assisted cyclodehydration can reduce reaction times and improve yields.

- Coupling agents like EDC and HOAt improve reaction efficiency but require careful handling and purification.

- The choice of solvent (commonly DMF) and temperature control is critical to optimize yield and purity.

- The presence of the oxolane substituent requires mild conditions to prevent ring opening or degradation.

Chemical Reactions Analysis

Types of Reactions: 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles.

Scientific Research Applications

Chemistry: In chemistry, 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-(oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be contextualized against related 1,2,4-oxadiazole-3-carboxylic acid derivatives (Table 1). Key differences lie in the substituents at the 5-position of the oxadiazole ring, which modulate electronic, steric, and pharmacological profiles.

Table 1. Comparison of 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives

Key Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity :

- Aryl vs. Heteroaryl Groups : Aryl substituents (e.g., ethoxyphenyl, methoxyphenyl) improve π-π stacking interactions with biological targets, as seen in DNA gyrase inhibitors . Heteroaryl groups (e.g., pyridinyl, thiophenyl) introduce hydrogen-bonding or metal-coordination capabilities .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 5-[3-(trifluoromethyl)phenyl] derivatives enhances metabolic stability and target binding via hydrophobic interactions .

- Steric Bulk : The tert-butyl group in 5-(tert-butyl) derivatives reduces enzymatic degradation, making it suitable for prolonged drug action .

Synthetic Pathways :

- Most derivatives are synthesized via ester hydrolysis (e.g., using KOH/EtOH), yielding carboxylic acids with high purity .

- Palladium-catalyzed cross-coupling (e.g., with tetrahydro-2H-pyran-4-yl zinc iodide) is employed for complex substitutions, as seen in compound 8b .

Biological Activities: Antimicrobial: 5-((4-(3,4-dichloro-5-methylpyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid inhibits E. coli DNA gyrase (IC₅₀ = 1.2 µM) . Antiplasmodial: Trifluoromethyl-substituted derivatives exhibit multi-stage antiplasmodium activity, targeting parasitic enzymes .

Biological Activity

5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

The molecular formula of 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is with a molecular weight of 184.15 g/mol. The structure features an oxadiazole ring fused with an oxolane moiety and a carboxylic acid group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O4 |

| Molecular Weight | 184.15 g/mol |

| IUPAC Name | 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

| CAS Number | 1343828-03-4 |

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with the oxadiazole structure showed effective inhibition against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.

Anti-inflammatory Effects

The anti-inflammatory activity of oxadiazole compounds has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases.

The biological activity of 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.

- Receptor Interaction : The oxadiazole ring can bind to receptors, altering their function and leading to downstream effects.

- Formation of Hydrogen Bonds : The carboxylic acid group enhances binding affinity through hydrogen bonding with biological molecules.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the oxadiazole ring exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Anticancer Research

In a notable case study involving derivatives similar to 5-(Oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, researchers reported IC50 values indicating potent cytotoxicity against several cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These findings suggest that modifications in the chemical structure can enhance anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.